molecular formula C21H18FN3 B2534384 N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine CAS No. 728024-50-8

N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B2534384
CAS No.: 728024-50-8
M. Wt: 331.394
InChI Key: GFBQMQHVBDJXCL-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl and benzyl groups enhances its chemical properties, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of continuous flow reactors to improve efficiency and scalability. Additionally, the purification process would be streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the imidazo[1,2-a]pyridine core or the attached aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-phenylimidazo[1,2-a]pyridine: Lacks the fluorine substituent, which can affect its chemical properties and biological activity.

    2-(4-fluorophenyl)imidazo[1,2-a]pyridine: Lacks the benzyl group, which can influence its solubility and interaction with biological targets.

Uniqueness

N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine is unique due to the combination of the fluorophenyl and benzyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3/c1-15-7-12-19-24-20(17-8-10-18(22)11-9-17)21(25(19)14-15)23-13-16-5-3-2-4-6-16/h2-12,14,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBQMQHVBDJXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2NCC3=CC=CC=C3)C4=CC=C(C=C4)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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